molecular formula C37H70N2O12 B601495 N-Despropyl Gamithromycin CAS No. 145388-07-4

N-Despropyl Gamithromycin

Cat. No.: B601495
CAS No.: 145388-07-4
M. Wt: 735.0 g/mol
InChI Key: RECSSHHDKCPKFK-IJRXGBMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Despropyl Gamithromycin is a characterized chemical compound that serves as a reference standard for the active pharmaceutical ingredient (API) Gamithromycin . It is primarily used in analytical method development, method validation, and Quality Control (QC) applications throughout the synthesis and formulation stages of drug development . By providing traceability and compliance with regulatory guidelines, this standard is a critical tool for ensuring the quality, safety, and efficacy of Gamithromycin-based products during their development and manufacturing processes . Gamithromycin itself is a veterinary antibiotic belonging to the macrolide class, used for the treatment and control of Bovine Respiratory Disease (BRD) . The use of well-characterized impurities and metabolites like this compound is essential in modern pharmaceutical analysis to monitor and control the quality of the final drug substance. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

145388-07-4

Molecular Formula

C37H70N2O12

Molecular Weight

735.0 g/mol

IUPAC Name

(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one

InChI

InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)19(2)18-38-20(3)16-35(8,44)32(51-34-28(40)25(39(11)12)15-21(4)47-34)22(5)29(23(6)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3/t19-,20+,21+,22-,23+,24-,25-,26+,27-,28+,29-,30+,31-,32+,34-,35+,36+,37+/m0/s1

InChI Key

RECSSHHDKCPKFK-IJRXGBMOSA-N

Appearance

Light Yellow Oil

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-7-azacyclopentadecan-15-one

Origin of Product

United States

Chemical and Structural Characterization of N Despropyl Gamithromycin

Systematic Nomenclature and Definitive Chemical Identity

The definitive chemical identity of N-Despropyl Gamithromycin (B607592) is established by its systematic IUPAC (International Union of Pure and Applied Chemistry) name. This nomenclature provides an unambiguous and complete description of its molecular structure.

The systematic name for N-Despropyl Gamithromycin is: (2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-oxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-oxan-2-yl]oxy}-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one .

This name precisely defines the core macrolide ring structure, the attached sugar moieties, and the specific stereochemistry of all chiral centers within the molecule.

Comprehensive Structural Elucidation and Stereochemical Considerations

The molecular structure of this compound is complex, featuring a 15-membered azalide ring. An azalide is a subclass of macrolide antibiotics where a nitrogen atom is incorporated into the macrolide ring.

The structure is characterized by:

A central 15-membered lactone ring with a nitrogen atom at the 7a position.

Two deoxy sugar moieties attached to the macrolide ring at positions C-11 and C-13.

Multiple chiral centers, the specific configurations of which are denoted by (R) and (S) descriptors in the IUPAC name. The precise stereochemistry is crucial for its biological activity.

A notable variant of this compound is the This compound 10,13-Imino Ether . This derivative possesses a distinct bicyclic structure. Its systematic name is (1Z,3R,5R,6R,7S,8S,9R,12R,13S,14R,15S)-8-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-12-ethyl-5,14-dihydroxy-3,5,7,9,13,15-hexamethyl-6-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-11,16-dioxa-2-azabicyclo[11.2.1]hexadec-1-en-10-one . The formation of the imino ether bridge between the C-10 and C-13 positions significantly alters the three-dimensional conformation of the molecule.

Structural Relationship to Parent Gamithromycin and Associated Metabolites

This compound is a primary metabolite and a key impurity of Gamithromycin. The structural difference between the two compounds is the substituent on the nitrogen atom of the azalide ring.

Gamithromycin : The nitrogen atom at position 7a is substituted with a propyl group.

This compound : This propyl group is absent, and the nitrogen atom is part of a secondary amine.

This single structural modification of depropylation leads to this compound.

Other metabolites of Gamithromycin that have been identified as impurities include "declad" and "N-desmethyl declad" derivatives. While detailed public information on the specific structures of "declad" and "N-desmethyl declad" metabolites of Gamithromycin is limited, the nomenclature suggests the following structural modifications:

Declad Gamithromycin : This likely refers to the cleavage of one of the sugar moieties (cladinose or desosamine) from the macrolide ring.

N-desmethyl declad Gamithromycin : This would involve both the removal of a sugar moiety and the demethylation of the dimethylamino group on the remaining desosamine (B1220255) sugar.

These metabolic transformations represent further steps in the biotransformation of Gamithromycin.

Synthetic Methodologies and Derivatization Strategies for N Despropyl Gamithromycin

Chemical Synthesis Approaches for Analytical Standards and Research Materials

The synthesis of Gamithromycin (B607592) itself typically starts from a precursor macrolide, such as erythromycin (B1671065) A. drugbank.com A common strategy involves the reductive amination of a suitable erythromycin-derived ketone with an n-propylamine source to introduce the 7a-propylaza group. Conversely, the synthesis of N-Despropyl Gamithromycin would likely involve the use of ammonia (B1221849) or a protected amine equivalent in the reductive amination step, followed by appropriate purification to yield the N-despropyl analogue.

Another plausible approach is the N-dealkylation of Gamithromycin. General methods for the N-demethylation of the 3-dimethylamino substituent of macrolides have been described, involving reaction with halogens like iodine in the presence of a base. google.com Similar strategies could potentially be adapted for the removal of the N-propyl group at the 7a-position of Gamithromycin, although this would require significant process development to achieve selectivity.

Given that this compound is offered as a custom synthesis product by various chemical suppliers, it indicates that proprietary synthetic routes have been developed. synzeal.com These processes are optimized to produce the compound in high purity for its use as a reference standard in analytical testing.

Exploration of Enzymatic and Biotransformation Routes for Obtention

The formation of this compound via enzymatic and biotransformation pathways is a significant area of interest, particularly as it has been identified as a metabolite of Gamithromycin. fda.gov The metabolism of macrolide antibiotics often involves cytochrome P450 (CYP) enzymes, which can catalyze reactions such as N-dealkylation. nih.gov For instance, the N-demethylation of clarithromycin (B1669154) is a known metabolic pathway. basicmedicalkey.com It is therefore highly probable that the N-despropylation of Gamithromycin is also mediated by CYP enzymes in vivo.

While the primary purpose of studying the metabolism of Gamithromycin is for pharmacokinetic and safety assessments, the enzymes involved could potentially be harnessed for the preparative biosynthesis of this compound. Biocatalysis, using either isolated enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical synthesis. The development of a biocatalytic process for N-despropylation would be an attractive strategy for producing this reference material. However, specific studies detailing the successful enzymatic production of this compound are not yet prominent in the public domain.

Preparation and Characterization as Reference Standards and Pharmacopeial Impurities

This compound is recognized as a pharmacopeial and process-related impurity of Gamithromycin. pharmaffiliates.com As such, its availability as a highly characterized reference standard is essential for the quality control of Gamithromycin drug substances and products. clearsynth.com Pharmaceutical reference standards are used for the identification, purity tests, and assays of APIs and their formulations.

The preparation of this compound as a reference standard involves its synthesis or isolation, followed by rigorous purification and characterization to establish its identity and purity. The characterization process typically includes a suite of analytical techniques to confirm the chemical structure and quantify any impurities. These techniques often include:

Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the detailed molecular structure.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Infrared (IR) spectroscopy: To identify functional groups.

Ultraviolet (UV) spectroscopy: For quantitative analysis and as a detection method in chromatography.

Suppliers of this compound reference standards provide a Certificate of Analysis (COA) that includes the results of these characterization tests, ensuring compliance with regulatory guidelines. synzeal.com This comprehensive documentation is crucial for its use in analytical method development and validation for Gamithromycin. clearsynth.com A recent study on the degradation pathways of Gamithromycin utilized ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) and NMR to identify and characterize various impurities, highlighting the advanced analytical techniques employed in this field. nih.gov

Below is a table summarizing the key identifiers for this compound and related compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound145388-07-4C37H70N2O12734.97
This compound 10,13-Imino Ether145414-17-1C37H66N2O12730.94
Gamithromycin145435-72-9C40H76N2O12777.05
3'-N-Demethyl GamithromycinN/AC39H74N2O12763.02
Gamithromycin N-OxideN/AC40H76N2O13793.04

Advanced Analytical Methodologies for N Despropyl Gamithromycin Quantification and Detection in Research Matrices

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Separation and Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the trace analysis of N-Despropyl Gamithromycin (B607592) in complex research matrices. This powerful technique offers unparalleled sensitivity and selectivity, enabling the detection and quantification of the analyte at very low concentrations. The chromatographic separation is typically achieved using a reversed-phase C18 column, which effectively separates N-Despropyl Gamithromycin from the parent compound, Gamithromycin, and other related substances based on their hydrophobicity.

The mobile phase composition is a critical parameter in achieving optimal separation. A common approach involves a gradient elution using a mixture of an aqueous solution, often containing a buffer like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.netingentaconnect.com The gradient is programmed to gradually increase the proportion of the organic solvent, facilitating the elution of compounds with increasing retention times.

For the detection of this compound, the mass spectrometer is operated in the positive electrospray ionization (ESI) mode, which is well-suited for the ionization of macrolide antibiotics. nih.govresearchgate.net The high sensitivity of LC-MS/MS allows for the analysis of this compound at trace levels, which is essential for its role as a monitored impurity.

Mass Spectrometry-Based Techniques for Identification and Quantification in Biological Specimens and Research Samples

The identification and quantification of this compound in biological specimens and research samples are predominantly accomplished using tandem mass spectrometry (MS/MS). This technique involves the selection of a specific precursor ion (the protonated molecule of this compound, [M+H]⁺ or the doubly charged ion [M+2H]²⁺) in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity, as the combination of the precursor and product ion masses is unique to the analyte of interest.

While specific MRM transitions for this compound are not publicly detailed, the principle is analogous to that of Gamithromycin. For Gamithromycin, monitored transitions include m/z 777.45 > 619.35 for quantification and m/z 777.45 > 157.80 for identification. nih.gov A similar approach would be applied to this compound, where a specific precursor ion and one or more characteristic product ions would be selected for its unambiguous identification and accurate quantification. The use of an internal standard, such as a stable isotope-labeled version of the analyte (e.g., Gamithromycin-D4 for Gamithromycin analysis), is a common practice to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the quantification. researchgate.net

Development and Validation of Robust Analytical Methods for Preclinical Studies and Research Product Quality Control

The development and validation of robust analytical methods are critical for the reliable quantification of this compound in the context of preclinical studies and the quality control of research products. nih.govCurrent time information in Waukesha County, US.scilit.com Method validation is performed in accordance with international guidelines to ensure that the analytical procedure is fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity is demonstrated by the absence of interfering peaks at the retention time of this compound in blank matrix samples. Linearity is assessed by analyzing a series of calibration standards over a defined concentration range and evaluating the correlation coefficient (r²) of the resulting calibration curve, which should ideally be close to 1.0. researchgate.net Accuracy is determined by spiking known concentrations of this compound into blank matrix and calculating the percentage recovery. Precision, which encompasses both repeatability (intra-day precision) and intermediate precision (inter-day precision), is expressed as the relative standard deviation (RSD) of replicate measurements. The LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.netingentaconnect.com

The following table illustrates typical validation parameters for an LC-MS/MS method for Gamithromycin analysis, which would be analogous to those established for an this compound method.

Validation ParameterTypical Value (based on Gamithromycin analysis)
Linearity (r²)≥ 0.99 ingentaconnect.com
Limit of Detection (LOD)0.30 - 0.77 µg/kg researchgate.netingentaconnect.com
Limit of Quantification (LOQ)0.80 - 2.55 µg/kg researchgate.netingentaconnect.com
Accuracy (Recovery)84.2% - 115.9% researchgate.net
Precision (RSD)< 10% researchgate.net

Role in Quality Assurance and Research-Phase Pharmaceutical Development of Gamithromycin

This compound serves as a critical reference standard in the quality assurance (QA) and research-phase pharmaceutical development of Gamithromycin. nih.govresearchgate.netCurrent time information in Waukesha County, US.scilit.com As a known related substance, its presence and concentration in the active pharmaceutical ingredient (API) and final research product must be carefully monitored and controlled. The availability of a well-characterized this compound reference standard is essential for the development and validation of analytical methods used for this purpose. nih.govCurrent time information in Waukesha County, US.

During the synthesis and formulation stages of Gamithromycin development, analytical methods capable of separating and quantifying this compound are employed to assess the purity of the API and to monitor the stability of the drug product under various conditions. researchgate.net The establishment of acceptance criteria for this compound is a key aspect of the quality control strategy, ensuring that its levels remain below a specified threshold. This rigorous control is necessary to ensure the consistency, quality, and integrity of the Gamithromycin product used in research and preclinical evaluation.

Pharmacokinetic Investigations of N Despropyl Gamithromycin in Research Models

Formation, Distribution, and Disposition in Animal Tissues and Biological Fluids

Following the administration of gamithromycin (B607592) to research animals, N-despropyl gamithromycin is formed as a minor metabolite. fda.gov In studies conducted on cattle, this compound, along with other metabolites, has been identified in various tissues. fda.gov While the parent compound, gamithromycin, and its major metabolite, declad, are the most abundant residues found in cattle and dog tissues, this compound is present at lower concentrations. fda.gov

The distribution of gamithromycin and its metabolites is characterized by rapid absorption and extensive penetration into tissues, particularly the lungs. europa.eueuropa.eu This is a key feature of azalide antibiotics, contributing to their efficacy in treating respiratory diseases. nih.gov In cattle, gamithromycin levels in the lung have been shown to be significantly higher than in plasma, with a lung-to-plasma ratio exceeding 264. europa.eu This extensive tissue distribution also applies to its metabolites, although at varying concentrations.

Comprehensive Metabolite Profiling and Identification within Preclinical Pharmacokinetic Studies

Preclinical pharmacokinetic studies in various animal models, including cattle and dogs, have been conducted to identify the metabolic fate of gamithromycin. These studies have consistently identified this compound as a minor metabolite. fda.gov In cattle, the major metabolite is declad, while this compound is found alongside other minor metabolites such as TDO and N-despropyl N-desmethyl declads. fda.gov In dogs, the major metabolites are declad and a N-methylhydroxylate of Gamithromycin, with this compound again being a minor component. fda.gov

The identification of these metabolites is typically achieved using advanced analytical techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). core.ac.uknih.gov These methods allow for the sensitive and specific detection of the parent drug and its various metabolites in complex biological matrices like plasma, tissues, and excreta. nih.gov

Table 1: Metabolites of Gamithromycin in Cattle and Dogs fda.gov

SpeciesMajor Metabolites (>10%)Minor Metabolites (<10%)
Cattle DecladTDO, this compound, N-despropyl N-desmethyl declads (M2a + M2b)
Dog Declad, N-methylhydroxylate of Gamithromycin (M8)M2 (M2a + M2b), TDO, this compound

Comparative Pharmacokinetic Analysis with Parent Gamithromycin and Other Analogues in Animal Systems

For instance, in swine, intramuscularly administered gamithromycin is rapidly absorbed with peak plasma concentrations observed within 5 to 15 minutes and has a long plasma half-life of about 4 days. europa.euresearchgate.net The volume of distribution is large, indicating extensive tissue penetration. nih.govnih.gov

Table 2: Pharmacokinetic Parameters of Gamithromycin in Various Animal Models

SpeciesAdministration RouteCmax (ng/mL)T1/2 (hours)Bioavailability (%)Reference
Cattle Subcutaneous (6 mg/kg)-50.8 ± 3.8097.6-112 nih.gov
Swine Intramuscular (6 mg/kg)960 ± 15394.1 ± 20.492.2 nih.govresearchgate.net
Rabbits Subcutaneous (6 mg/kg)-31.5 ± 5.74- nih.gov

Mechanistic Research on N Despropyl Gamithromycin: Exploration of Biological Interactions

Potential for Ribosomal Binding and Inhibition of Bacterial Protein Synthesis (Hypothesized based on Parent Compound)

It is widely hypothesized that N-Despropyl Gamithromycin (B607592), like its parent compound Gamithromycin and other macrolide antibiotics, exerts its antibacterial effect by targeting the bacterial ribosome. ontosight.aieuropa.eu The proposed mechanism involves the binding of the compound to the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery. ontosight.aieuropa.eu This binding is thought to interfere with the elongation of the polypeptide chain, a crucial step in the translation process where amino acids are sequentially added to a growing protein. europa.eu By disrupting this fundamental process, N-Despropyl Gamithromycin is presumed to inhibit the production of essential proteins necessary for bacterial survival, ultimately leading to a bacteriostatic or bactericidal effect. ontosight.ai

The binding site for macrolides on the 50S ribosomal subunit is located within the polypeptide exit tunnel. This strategic positioning allows the antibiotic to physically obstruct the passage of the nascent polypeptide chain, thereby halting protein synthesis. The interaction is typically mediated by specific nucleotides within the 23S rRNA component of the 50S subunit. While direct experimental data for this compound is not available, the conserved nature of this binding site across many bacterial species and the structural similarities to Gamithromycin strongly support this hypothesized mechanism of action.

Influence on Bacterial Growth Dynamics and Cellular Viability in In Vitro and Ex Vivo Research Models

Currently, there is a notable absence of specific in vitro and ex vivo studies that have independently evaluated the influence of this compound on bacterial growth dynamics and cellular viability. Research has extensively focused on the parent compound, Gamithromycin, providing a framework for understanding the potential effects of its metabolites.

In vitro studies on Gamithromycin have established its efficacy against a range of bacterial pathogens. boehringer-ingelheim.complos.org These studies typically determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) to quantify the antibiotic's activity. For instance, in vitro data for Gamithromycin demonstrates its bactericidal manner of action. boehringer-ingelheim.com

In Vitro Susceptibility Data for Gamithromycin (for reference)

Bacterial SpeciesMIC90 (µg/mL)MBC90 (µg/mL)
Mannheimia haemolytica0.51
Pasteurella multocida12
Histophilus somni12
Actinobacillus pleuropneumoniae44
Glaesserella parasuis0.50.5
Bordetella bronchiseptica24
Data sourced from European Commission reports on Zactran (Gamithromycin). boehringer-ingelheim.com

Without dedicated studies on this compound, its specific impact on bacterial growth curves, including lag phase, exponential growth phase, and stationary phase, remains uncharacterized. Similarly, its direct effect on bacterial cellular viability in various research models is yet to be determined through focused investigation.

Elucidation of Cellular and Molecular Mechanisms Mediating Any Intrinsic Biological Activity (if distinct from Gamithromycin)

The primary mechanism of action for macrolides, including Gamithromycin, is well-established as the inhibition of protein synthesis. europa.eu It is therefore highly probable that this compound shares this primary mechanism. However, subtle differences in chemical structure between a parent compound and its metabolite can sometimes lead to variations in biological activity. These could manifest as differences in:

Ribosomal Binding Affinity: The N-despropyl modification might alter the binding affinity of the molecule to the 50S ribosomal subunit, potentially affecting its potency.

Cellular Permeability and Efflux: The structural change could influence the compound's ability to penetrate the bacterial cell wall and membrane, as well as its susceptibility to bacterial efflux pumps, which are a common mechanism of antibiotic resistance.

Spectrum of Activity: Any alterations in binding or transport could theoretically lead to a different spectrum of antibacterial activity compared to Gamithromycin.

To date, no studies have been identified that specifically investigate these potential distinctions. Therefore, it is currently understood that the biological activity of this compound is intrinsically linked to and not significantly distinct from that of its parent compound, Gamithromycin. Further research would be necessary to confirm this and to explore any unique cellular or molecular interactions this metabolite might have.

Evaluation of Antimicrobial Activity and Spectrum of N Despropyl Gamithromycin

Determination of Bacteriostatic and Bactericidal Properties in Experimental Systems

The determination of whether N-Despropyl Gamithromycin (B607592) acts as a bacteriostatic or bactericidal agent requires specific experimental data, such as the minimum bactericidal concentration (MBC) to MIC ratio or time-kill curve analyses. Currently, such studies focusing solely on N-Despropyl Gamithromycin are not found in the public domain.

Macrolide antibiotics, as a class, can exhibit either bacteriostatic or bactericidal effects depending on the organism, the drug concentration, and the testing conditions. tdl.org The parent compound, Gamithromycin, is generally considered to be primarily bacteriostatic at therapeutic concentrations, although bactericidal activity has been observed at higher concentrations against certain pathogens. tdl.orgboehringer-ingelheim.com It is plausible that this compound also functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, a mechanism common to macrolides that can lead to either inhibition of growth or cell death. ontosight.ai However, without direct experimental evidence, any claims regarding the bacteriostatic or bactericidal nature of this compound remain speculative.

Comparative Analysis of Antimicrobial Potency with Gamithromycin and Other Macrolide Antibiotics

A direct comparative analysis of the antimicrobial potency of this compound with its parent compound, Gamithromycin, and other macrolide antibiotics is not available in the current body of scientific literature. Such an analysis would require side-by-side in vitro testing against a panel of relevant bacterial isolates to compare MIC values.

While one source suggests that this compound has improved pharmacokinetic properties over erythromycin (B1671065), it does not provide a direct comparison of antimicrobial potency. ontosight.ai As a minor metabolite, it is often the case that metabolites of an antimicrobial drug may have reduced activity compared to the parent compound. However, this is not a universal rule, and without specific comparative studies, the potency of this compound relative to Gamithromycin and other macrolides remains unknown.

Antimicrobial Resistance Mechanisms and Their Interaction with N Despropyl Gamithromycin

Investigation of Interactions with Macrolide Efflux Pump Systems (e.g., mef genes, msr(E)-mph(E) genes)

Efflux pumps are a significant mechanism of resistance to macrolides. mdpi.com These systems actively transport the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target. The mef (macrolide efflux) and msr (macrolide-streptogramin resistance) gene families are key players in this process.

The mef genes, such as mef(A) and its variants, encode for a membrane transporter of the major facilitator superfamily (MFS). nih.gov The cotranscribed msr(D) gene often accompanies mef(A), forming a dual efflux system that confers a higher level of macrolide resistance. researchgate.net This combination is sometimes referred to as the mega (macrolide efflux genetic assembly) element. mdpi.com In Mannheimia haemolytica, a major pathogen in bovine respiratory disease (BRD), the presence of mef(C) has been linked to macrolide resistance. fu-berlin.de

The msr(E)-mph(E) gene combination is another important efflux-based resistance determinant, particularly in pathogens like M. haemolytica and Pasteurella multocida. fu-berlin.denih.gov The msr(E) gene encodes an ABC-F protein that likely contributes to efflux, while the mph(E) gene encodes a macrolide phosphotransferase that inactivates the antibiotic. nih.govfu-berlin.de The presence of msr(E)-mph(E) has been associated with increased minimum inhibitory concentrations (MICs) of gamithromycin (B607592). nih.govnih.gov

Studies have shown that the presence of these efflux genes can reduce the susceptibility of bacteria to gamithromycin. For instance, in M. haemolytica, the presence of mef(C)-mph(G) was associated with an increase in gamithromycin MIC values. fu-berlin.de Similarly, the presence of msr(E)-mph(E) in bovine P. multocida and M. haemolytica has been shown to increase the MICs of gamithromycin. nih.gov

Gene(s)Organism(s)Impact on Gamithromycin Susceptibility
mef(C)-mph(G)Mannheimia haemolyticaIncreased MIC values fu-berlin.de
msr(E)-mph(E)Mannheimia haemolytica, Pasteurella multocidaIncreased MIC values nih.govnih.gov

Assessment of Susceptibility to Ribosomal Methylation-Mediated Resistance (e.g., erm genes, MLSB resistance)

The most common mechanism of acquired resistance to macrolides is the methylation of the 23S ribosomal RNA (rRNA) at position A2058. nih.gov This modification is carried out by enzymes encoded by the erm (erythromycin-resistant methylase) genes. nih.govscielo.org.ar This methylation prevents the macrolide from binding to its target on the 50S ribosomal subunit, leading to resistance. nih.govnih.gov

This type of resistance is often referred to as MLSB resistance because it confers cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics, all of which have overlapping binding sites on the ribosome. europa.eueuropa.eunih.gov The expression of erm genes can be either constitutive (cMLSB), where the resistance is always expressed, or inducible (iMLSB), where resistance is expressed only in the presence of an inducing agent, typically a macrolide. scielo.org.arejgm.co.ukaku.edu

Several erm genes have been identified, including erm(A), erm(B), erm(C), and erm(42). fu-berlin.denih.govnih.govmdpi.com The presence of erm(42) in M. haemolytica has been associated with increased MICs for gamithromycin. nih.gov In Staphylococcus aureus, the presence of erm genes is a significant predictor of reduced susceptibility to ketolides like solithromycin, a class of antibiotics related to macrolides. d-nb.info

GeneOrganism(s)Impact on Gamithromycin Susceptibility
erm(42)Mannheimia haemolyticaIncreased MIC values nih.gov
erm(T)Mannheimia haemolyticaAssociated with increased tildipirosin (B1682375) MICs, suggesting potential cross-resistance impacting gamithromycin fu-berlin.de

Characterization of Cross-Resistance Patterns with Related Macrolide and Lincosamide Antimicrobials

Cross-resistance, where resistance to one antibiotic confers resistance to another, is a common phenomenon among macrolides and lincosamides due to their similar modes of action and resistance mechanisms. europa.eueuropa.eunih.govmsdvetmanual.com

The MLSB resistance phenotype, mediated by erm genes, is a classic example of cross-resistance, affecting macrolides, lincosamides, and streptogramin B. europa.eunih.govnih.gov Therefore, bacterial isolates possessing erm genes and exhibiting resistance to other macrolides are likely to be resistant to gamithromycin as well. msdvetmanual.com

Studies have demonstrated cross-resistance between gamithromycin and other macrolides. In isolates of P. multocida and M. haemolytica, non-susceptibility to tildipirosin was strongly associated with non-susceptibility to gamithromycin. mdpi.com Specifically, the probability of an isolate being non-susceptible to gamithromycin was 95% if it was also non-susceptible to tildipirosin. mdpi.com

The presence of specific resistance genes often dictates the cross-resistance profile. For example, the msr(A) gene confers resistance to macrolides and streptogramin B, but not lincosamides. nih.gov In contrast, the lin(A) gene confers resistance to lincosamides only. nih.gov

Research into Strategies for Mitigating or Overcoming Resistance in Preclinical Microbial Models

Overcoming antimicrobial resistance is a critical area of research. Several strategies are being explored in preclinical models to combat resistance to macrolides and other antibiotics.

One approach is the use of combination therapy , where an antibiotic is administered with another compound that can restore its activity. For example, efflux pump inhibitors (EPIs) can be used to block the action of efflux pumps, thereby increasing the intracellular concentration of the antibiotic. mdpi.comnih.gov In Pseudomonas aeruginosa, the use of an EPI increased the sensitivity of the bacterium to the effects of macrolides. nih.gov

Another strategy involves targeting the resistance mechanisms directly . This could include the development of molecules that inhibit the enzymes responsible for ribosomal methylation or antibiotic inactivation. nih.gov

RNA silencing is a novel approach that uses antisense sequences to block the translation of resistance genes. nih.gov This strategy has the potential to generate new antimicrobials by preventing the expression of resistance determinants.

Furthermore, collateral sensitivity , where resistance to one antibiotic leads to increased susceptibility to another, is being investigated. nih.govresearchgate.net Identifying such antibiotic pairings could provide new treatment options for infections caused by resistant bacteria.

While specific research on mitigating resistance to N-despropyl gamithromycin is limited, these broader strategies for overcoming macrolide resistance are applicable and represent promising avenues for future investigation.

Advanced Research Perspectives and Methodological Innovations for N Despropyl Gamithromycin Studies

Application of Omics Technologies (e.g., Metabolomics, Proteomics) for Deeper Understanding

Omics technologies offer a holistic view of the complex biological interactions involving drug metabolites. mdpi.comfrontiersin.org By simultaneously analyzing large sets of biological molecules, researchers can uncover novel insights into the effects and mechanisms of action of compounds like N-Despropyl Gamithromycin (B607592).

Metabolomics: This large-scale study of small molecules, or metabolites, within cells, tissues, or organisms can be a powerful tool to investigate the impact of N-Despropyl Gamithromycin. nih.govfrontiersin.org Non-targeted metabolomic analysis, utilizing techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF MS), can create a comprehensive profile of the metabolic changes within a biological system upon exposure to the compound. frontiersin.orgresearchgate.net For instance, by comparing the metabolic profile of bacteria treated with this compound to untreated bacteria or bacteria treated with the parent compound, Gamithromycin, researchers could identify specific metabolic pathways that are disrupted. This approach could reveal the compound's mechanism of action or potential off-target effects. researchgate.net

Proteomics: The study of the entire set of proteins expressed by an organism, can elucidate how this compound affects cellular function at the protein level. universiteitleiden.nl Techniques such as mass spectrometry-based proteomics can identify and quantify changes in protein expression in response to the compound. This could reveal, for example, if this compound induces the expression of stress response proteins, affects the machinery of protein synthesis, or alters the expression of enzymes involved in key metabolic pathways. universiteitleiden.nl Such information is vital for understanding its specific cellular targets and potential for inducing cellular stress or toxicity.

The integration of metabolomics and proteomics, often referred to as multi-omics, provides a more complete picture. bohrium.com For example, a change in a particular metabolic pathway observed through metabolomics could be correlated with altered expression of the enzymes in that pathway, as seen through proteomics. This integrated approach can provide a more robust understanding of the biological significance of this compound.

Development and Utilization of Non-Animal Models for Preclinical Pharmacological Evaluation of Metabolites

The ethical imperative to reduce, refine, and replace animal testing (the 3Rs) has driven the development of innovative non-animal models for preclinical research. nih.gov These models can offer more human-relevant data and higher throughput for evaluating the pharmacological and toxicological profiles of drug metabolites like this compound. diaglobal.org

Organ-on-a-Chip (OOC) Models: These microfluidic devices contain living cells cultured in a way that mimics the structure and function of human organs. cn-bio.commdpi.comxiahepublishing.com For studying this compound, a "liver-on-a-chip" model could be particularly valuable. cn-bio.com The liver is a primary site of drug metabolism, and such a model could be used to study the formation of this compound from Gamithromycin and to assess its potential hepatotoxicity in a human-relevant system. xiahepublishing.comdiva-portal.org Furthermore, multi-organ chips that connect, for example, a gut model with a liver model, could simulate the absorption and first-pass metabolism of orally administered drugs and their metabolites. cn-bio.comnih.gov

3D Cell Cultures and Spheroids: Traditional 2D cell cultures often fail to replicate the complex cellular interactions of in vivo tissues. 3D cell cultures, such as spheroids, provide a more physiologically relevant environment for testing the effects of compounds. These models can be used to assess the efficacy and cytotoxicity of this compound on various cell types, including bacterial and mammalian cells, in a more realistic setting.

Zebrafish Larvae: As a vertebrate model, zebrafish larvae offer a bridge between in vitro assays and mammalian models. nih.gov Their optical transparency allows for real-time imaging of biological processes, and their rapid development enables higher-throughput screening. Studies have shown that the absorption, distribution, and metabolism of drugs in zebrafish can be comparable to mammals, making them a useful tool for preliminary in vivo assessment of the pharmacokinetic and toxicological properties of metabolites. nih.gov

These non-animal models provide powerful platforms for the preclinical evaluation of this compound, offering the potential for more accurate predictions of its effects in humans while adhering to ethical research principles.

Computational Modeling and Simulation in Pharmacokinetics and Pharmacodynamics for Predictive Research

Computational modeling and simulation are increasingly integral to modern drug development, offering a way to predict the behavior of drugs and their metabolites in the body. asm.orgnih.gov These in silico approaches can guide experimental design and help in the interpretation of preclinical and clinical data.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD models mathematically describe the relationship between drug exposure (pharmacokinetics) and its therapeutic or adverse effects (pharmacodynamics). diva-portal.orgnih.gov For this compound, PK/PD modeling could be used to predict its antimicrobial activity based on its concentration over time at the site of infection. nih.govplos.orgfrontiersin.org By integrating data from in vitro time-kill curve experiments, where bacteria are exposed to different concentrations of the compound, with pharmacokinetic data, it is possible to simulate the efficacy of various dosing regimens of the parent drug, Gamithromycin, in producing and sustaining effective concentrations of the metabolite. nih.govfrontiersin.orgfrontiersin.org

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are more complex and aim to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound based on physiological and biochemical parameters of the organism. A PBPK model for Gamithromycin could be extended to include the formation and elimination of this compound. This would allow for the prediction of its concentration in various tissues and organs, providing valuable insights into its potential for both efficacy and off-target effects.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking: QSAR models correlate the chemical structure of a compound with its biological activity. nih.gov By analyzing the structural features of this compound and comparing them to other macrolides with known activities, it may be possible to predict its potential for various biological interactions. mdpi.comresearchgate.net Molecular docking simulations can predict how this compound might bind to specific biological targets, such as the bacterial ribosome or metabolic enzymes. nih.govresearchgate.net This can help in understanding its mechanism of action and potential for drug-drug interactions.

Future Directions in Research on Gamithromycin Metabolites and Impurities in the Context of Antibiotic Discovery and Development

The study of antibiotic metabolites and impurities like this compound is part of a broader effort to overcome the challenges of antimicrobial resistance and to ensure the safety and efficacy of new and existing antibiotics. mdpi.comfrontiersin.orgresearchgate.netnih.gov

Understanding the Role in Antimicrobial Resistance: A critical area for future research is to determine the extent to which this compound contributes to the selection and maintenance of antibiotic resistance. researchgate.net Studies should investigate whether sub-inhibitory concentrations of this metabolite can promote the development of resistance to Gamithromycin or other macrolides.

Development of Advanced Analytical Standards: As a known impurity, the availability of high-purity this compound as a reference standard is essential for the quality control of Gamithromycin drug products. nih.gov Continued development of robust analytical methods for its detection and quantification is necessary.

Informing the Design of Next-Generation Macrolides: A thorough understanding of the structure-activity and structure-toxicity relationships of Gamithromycin and its metabolites can provide valuable information for the rational design of new macrolide antibiotics. acs.org By identifying which structural modifications lead to the formation of less active or more toxic metabolites, medicinal chemists can design new drug candidates with improved metabolic profiles.

Q & A

Q. How is N-Despropyl Gamithromycin identified and characterized in pharmaceutical research?

this compound (CAS 145388-07-4) is characterized using a combination of high-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy. HPLC-MS provides molecular weight and fragmentation patterns, while NMR confirms structural details such as the absence of the propyl group at the desosamine moiety. Reference standards (e.g., TRC D297395) are essential for comparative analysis to ensure purity and structural fidelity .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification in biological samples due to its sensitivity and specificity. Method validation should include parameters like linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (>80%). Calibration curves using isotopically labeled internal standards (e.g., deuterated analogs) minimize matrix effects .

Q. What are the key steps in synthesizing this compound for research use?

Synthesis involves hydrolytic removal of the propyl group from Gamithromycin under controlled acidic conditions (pH 3–4, 50°C). Reaction progress is monitored via thin-layer chromatography (TLC), and the product is purified using preparative HPLC. Structural confirmation requires cross-referencing with spectral databases (e.g., USP standards) to validate the absence of side products like the 10,13-imino ether derivative (CAS 145414-17-1) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

A PK-PD study should employ a two-compartment model to assess tissue penetration and bacterial load reduction. Key parameters include:

  • Dosing regimen : Single vs. multiple doses (e.g., 6 mg/kg in bovine models).
  • Sampling : Plasma and tissue samples collected at 0, 2, 6, 24, and 48 hours post-administration.
  • Statistical analysis : Non-linear mixed-effects modeling (NONMEM) to correlate AUC/MIC ratios with efficacy outcomes. Reference preclinical data from Gamithromycin trials to contextualize findings .

Q. What methodological approaches resolve contradictions in efficacy data between this compound and its parent compound?

Contradictions in efficacy (e.g., higher morbidity rates in Gamithromycin vs. Tulathromycin) require meta-analysis of study designs. Key steps:

  • Data stratification : Control for variables like pathogen susceptibility (MIC90 values) and host immune status.
  • Bioequivalence testing : Use 90% confidence intervals for AUC and Cmax to assess therapeutic equivalence.
  • Mechanistic studies : Compare bacterial efflux pump inhibition rates using fluorometric assays .

Q. How can in vitro and in vivo models be optimized to assess antimicrobial activity against resistant pathogens?

  • In vitro : Use time-kill assays with standardized inoculum (1×10^6 CFU/mL) and sub-MIC concentrations to evaluate bacteriostatic vs. bactericidal effects. Include efflux pump inhibitors (e.g., reserpine) to isolate resistance mechanisms.
  • In vivo : Utilize neutropenic murine models infected with macrolide-resistant Streptococcus pneumoniae. Measure survival rates and bacterial clearance over 72 hours. Validate findings using whole-genome sequencing to detect resistance gene mutations .

Methodological Guidance

  • Experimental reproducibility : Adhere to Pharmaceutical Research guidelines for documenting equipment (manufacturer, location) and statistical methods (e.g., ANOVA with post-hoc Tukey tests) .
  • Ethical compliance : For animal studies, follow institutional review board (IRB) protocols and declare approval in the Methods section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.